molecular formula C9H12O3 B14382650 1-(4-Hydroxyphenyl)propane-2,2-diol CAS No. 90176-81-1

1-(4-Hydroxyphenyl)propane-2,2-diol

Cat. No.: B14382650
CAS No.: 90176-81-1
M. Wt: 168.19 g/mol
InChI Key: INCGIVOCRPACTP-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)propane-2,2-diol is an organic compound with the molecular formula C9H12O3 It is a type of diol, characterized by the presence of two hydroxyl groups (-OH) attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)propane-2,2-diol can be synthesized through several methods. One common approach involves the epoxidation of allylic precursors followed by cleavage . Another method includes the reduction of methoxycinnamaldehyde . These reactions typically require specific catalysts and conditions to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of green chemistry principles. This includes the use of heterogeneous catalysis, green solvents, and mild reaction conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)propane-2,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols .

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)propane-2,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with biological molecules . These interactions can influence cellular processes and biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)propane-2,2-diol can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a variety of applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

90176-81-1

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

1-(4-hydroxyphenyl)propane-2,2-diol

InChI

InChI=1S/C9H12O3/c1-9(11,12)6-7-2-4-8(10)5-3-7/h2-5,10-12H,6H2,1H3

InChI Key

INCGIVOCRPACTP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(O)O

Origin of Product

United States

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